9,10-Dibutoxyanthracen

Übersicht

Beschreibung

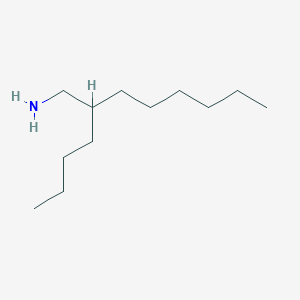

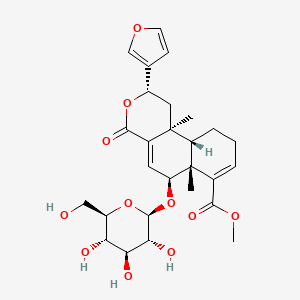

9,10-Dibutoxyanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of butoxy groups at the 9 and 10 positions of the anthracene core. It is known for its favorable optical properties and is commonly used as an electron transfer sensitizer in photopolymerization processes .

Wissenschaftliche Forschungsanwendungen

9,10-Dibutoxyanthracene has several applications in scientific research:

Chemistry: It is used as an electron transfer sensitizer in photopolymerization due to its favorable optical properties.

Biology and Medicine: The compound’s ability to produce singlet oxygen upon light exposure makes it useful in studies related to photodynamic therapy.

Wirkmechanismus

Target of Action

The primary target of 9,10-Dibutoxyanthracene is the oxygen present in the air . This compound is commonly used as an electron transfer sensitizer for photopolymerization due to its favorable optical properties .

Mode of Action

The interaction of 9,10-Dibutoxyanthracene with its target, oxygen, results in the production of an endoperoxide species . This reaction is facilitated by the compound’s ability to absorb UV light, particularly in the region of 360–400 nm .

Biochemical Pathways

The interaction of 9,10-Dibutoxyanthracene with oxygen leads to the formation of endoperoxides . This process is part of a broader biochemical pathway involving the oxidation of aromatic hydrocarbon compounds by singlet oxygen . The type of substituent, or the presence or absence of a substituent, is known to influence the reactivity .

Result of Action

The action of 9,10-Dibutoxyanthracene results in the formation of an endoperoxide species . A secondary decomposition product is also formed during the photodecomposition of the endoperoxide species . These findings suggest that 9,10-Dibutoxyanthracene can be used as a photo-induced oxygen scavenger .

Action Environment

The action of 9,10-Dibutoxyanthracene is influenced by environmental factors such as light and oxygen levels. Its unique absorption zone of long UV wavelengths over 400 nm makes it potentially useful as a UVA absorber . Furthermore, its reactivity with oxygen suggests that its efficacy and stability may be affected by the presence and concentration of oxygen in its environment .

Biochemische Analyse

Biochemical Properties

9,10-Dibutoxyanthracene has been found to produce an endoperoxide species upon reaction with the oxygen present in air This suggests that it may interact with various enzymes and proteins involved in oxidative processes

Molecular Mechanism

9,10-Dibutoxyanthracene’s mechanism of action is largely based on its photoreactivity. Upon exposure to light, it can produce an endoperoxide species through a reaction with oxygen This process may involve binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, 9,10-Dibutoxyanthracene has been found to decompose upon long-term irradiation . This suggests that its effects may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function. More in-depth in vitro or in vivo studies are needed to fully understand these temporal effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibutoxyanthracene typically involves the reaction of anthraquinone with n-butyryl chloride in the presence of sodium hydroxide and sodium hydrosulfite. This reaction yields an intermediate, which is then reduced to form 9,10-Dibutoxyanthracene .

Industrial Production Methods: While specific industrial production methods for 9,10-Dibutoxyanthracene are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Photodegradation: The compound is known to degrade upon exposure to light, especially in the presence of air, resulting in secondary decomposition products.

Common Reagents and Conditions:

Oxidation: Singlet oxygen is a common reagent used in the oxidation of 9,10-Dibutoxyanthracene.

Photodegradation: Light exposure in the presence of air facilitates the degradation process.

Major Products Formed:

Endoperoxides: Formed during the oxidation of 9,10-Dibutoxyanthracene.

Secondary Decomposition Products: Result from the photodegradation of the endoperoxides.

Vergleich Mit ähnlichen Verbindungen

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.

9,10-Dimethylanthracene: Exhibits a high fluorescence quantum yield and has been used in similar applications as 9,10-Dibutoxyanthracene.

Uniqueness: 9,10-Dibutoxyanthracene is unique due to its butoxy substituents, which impart distinct optical properties and reactivity compared to other 9,10-substituted anthracenes. Its ability to act as a photo-induced oxygen scavenger further distinguishes it from similar compounds .

Eigenschaften

IUPAC Name |

9,10-dibutoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O2/c1-3-5-15-23-21-17-11-7-9-13-19(17)22(24-16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMGAOMUPSQGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621211 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76275-14-4 | |

| Record name | 9,10-Dibutoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.